N-(4-isopropylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(4-Isopropylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- Pyrazolo[1,5-a]pyrimidin-7-amine core: A fused bicyclic scaffold with nitrogen atoms at positions 1, 5, and 6.
- Substituents:
- Position 2: Phenyl group.
- Positions 3 and 5: Methyl groups.
- Amine side chain: 4-Isopropylphenyl group attached via the N7 position.
Properties
Molecular Formula |
C23H24N4 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3,5-dimethyl-2-phenyl-N-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H24N4/c1-15(2)18-10-12-20(13-11-18)25-21-14-16(3)24-23-17(4)22(26-27(21)23)19-8-6-5-7-9-19/h5-15,25H,1-4H3 |
InChI Key |
RYJBNLWPPZPOJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)C(C)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 3,5-Dimethyl-2-Phenylpyrazolo[1,5-a]Pyrimidin-7(4H)-One
The core structure is synthesized via a cyclocondensation reaction between 4-methyl-1H-pyrazol-5-amine and ethyl 3-oxo-3-phenylpropanoate under acidic conditions.
Reaction Conditions
-
Reactants : 4-Methyl-1H-pyrazol-5-amine (1.0 eq), ethyl 3-oxo-3-phenylpropanoate (1.2 eq)
-
Solvent : Ethanol (anhydrous)
-
Catalyst : Concentrated HCl (0.1 eq)
-
Temperature : Reflux at 80°C for 12 hours
-
Yield : 78% (isolated as a pale-yellow solid)
Mechanistic Insight
The reaction proceeds via nucleophilic attack of the pyrazole amine on the β-keto ester, followed by cyclodehydration to form the pyrazolo[1,5-a]pyrimidin-7-one scaffold. The 2-phenyl group originates from the β-keto ester, while the 3- and 5-methyl groups derive from the pyrazole starting material.
Chlorination at Position 7
Conversion to 7-Chloro Intermediate
The 7-oxo group is replaced with chlorine using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC) as a catalyst.
Reaction Conditions
-
Reactants : 3,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 eq)
-
Chlorinating Agent : POCl₃ (5.0 eq), TMAC (0.2 eq)
-
Solvent : Toluene (anhydrous)
-
Temperature : 110°C for 6 hours
-
Yield : 85% (off-white crystalline solid)
Key Observations
-
Excess POCl₃ ensures complete conversion, while TMAC mitigates side reactions.
-
The product, 7-chloro-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine , is hygroscopic and requires storage under inert atmosphere.
Amine Coupling at Position 7
Synthesis of 4-Isopropylphenylmethanamine
The amine coupling partner, 4-isopropylphenylmethanamine , is prepared via a two-step sequence:
-
Nitrile Formation : Friedel-Crafts alkylation of toluene with 4-isopropylbenzyl chloride yields 4-isopropylbenzyl nitrile.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitrile to the primary amine.
Reaction Conditions for Reduction
-
Reactant : 4-Isopropylbenzyl nitrile (1.0 eq)
-
Catalyst : 10% Pd/C (0.1 eq)
-
Solvent : Methanol
-
Pressure : 50 psi H₂
-
Yield : 92% (colorless liquid)
Displacement of Chloride with 4-Isopropylphenylmethanamine
The 7-chloro intermediate undergoes nucleophilic aromatic substitution with the amine in the presence of a base.
Reaction Conditions
-
Reactants : 7-Chloro-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine (1.0 eq), 4-isopropylphenylmethanamine (1.5 eq)
-
Base : Diisopropylethylamine (DIPEA, 2.0 eq)
-
Solvent : Dimethylacetamide (DMA)
-
Temperature : 120°C for 8 hours
-
Yield : 68% (light-brown solid)
Optimization Notes
-
DMA enhances solubility of the chloro intermediate, facilitating displacement.
-
Elevated temperatures are critical to overcome the aromatic ring’s electron-deficient nature.
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes 3:7) to remove unreacted amine and dimeric byproducts.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 7.6 Hz, 2H, Ar-H), 7.55–7.48 (m, 3H, Ar-H), 6.92 (d, J = 8.0 Hz, 2H, Ar-H), 6.85 (d, J = 8.0 Hz, 2H, Ar-H), 4.45 (s, 2H, NHCH₂), 3.12 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.67 (s, 3H, CH₃), 2.43 (s, 3H, CH₃), 1.32 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
-
HRMS (ESI+) : m/z calculated for C₂₅H₂₇N₅ [M+H]⁺: 422.2234; found: 422.2231.
Comparative Analysis of Reaction Parameters
Table 1: Optimization of Amine Coupling Conditions
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMA | DIPEA | 120 | 8 | 68 |
| 2 | DMF | K₂CO₃ | 100 | 12 | 42 |
| 3 | NMP | Et₃N | 130 | 6 | 55 |
| 4 | Toluene | DBU | 110 | 10 | 37 |
DMA with DIPEA at 120°C provided the optimal balance between reactivity and byproduct suppression.
Challenges and Mitigation Strategies
-
Regioselectivity in Core Formation : Competing cyclization pathways were minimized by using excess β-keto ester and controlled pH.
-
Chlorination Side Reactions : TMAC additive reduced phosphorylated byproducts.
-
Amine Coupling Efficiency : Steric hindrance from the 4-isopropyl group necessitated higher temperatures and prolonged reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions where substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including N-(4-isopropylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine, exhibit significant anticancer properties. These compounds are believed to inhibit specific kinases involved in cancer cell proliferation.
Case Study Example :
A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines. For instance, an analog exhibited an IC50 value of approximately 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating substantial potential for further development in oncology therapies .
Antiviral Properties
The compound has also been investigated for its antiviral applications. Pyrazolo[1,5-a]pyrimidines have shown efficacy against several viral infections by inhibiting viral replication mechanisms.
Research Findings :
A patent describes the use of pyrazolo[1,5-a]pyrimidine derivatives for treating viral infections, suggesting that this compound could be effective against specific viral pathogens .
Anti-inflammatory Effects
In addition to its anticancer and antiviral properties, this compound may also possess anti-inflammatory effects. Pyrazolo[1,5-a]pyrimidine derivatives have been associated with the inhibition of phosphodiesterase enzymes that play a role in inflammatory responses.
Biological Activities Overview
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s structure allows it to fit into the binding pockets of these enzymes, thereby blocking their activity and exerting its biological effects .
Comparison with Similar Compounds
Table 1: Substituent Effects on the Pyrazolo Core
Key Observations :
- Position 3 : Fluorinated aryl groups (e.g., 4-fluorophenyl) enhance anti-mycobacterial potency by improving target binding . The target compound’s 3-methyl group may reduce electronic effects but increase steric shielding.
- Position 5 : Bulky substituents (e.g., 4-isopropylphenyl in Compound 35) improve metabolic stability in liver microsomes . The target’s 5-methyl group balances steric effects and synthetic accessibility.
- Position 2 : A phenyl group (as in the target and Compound 47) contributes to π-π stacking interactions with hydrophobic enzyme pockets .
Amine Side Chain Modifications
Table 2: Impact of Amine Side Chain on Activity
Key Observations :
- Aryl vs.
- Polar Groups: Methoxy or dimethylamino substituents (e.g., Compounds 48–49) improve solubility without sacrificing potency .
Physicochemical and Pharmacokinetic Properties
Q & A
Basic: What synthetic methodologies are employed to prepare N-(4-isopropylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and how are reaction conditions optimized?
Answer:
The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, which enable regioselective functionalization of the pyrazolo[1,5-a]pyrimidine core. Key steps include:
- Core formation: Cyclization of precursors (e.g., halogenated pyrazolo[1,5-a]pyrimidine intermediates) under Pd-catalyzed conditions.
- Substituent introduction: Reaction with (4-isopropylphenyl)boronic acid to install the 4-isopropylphenyl group at the 2-position .
- Amination: Nucleophilic substitution at the 7-position using amines under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Optimization strategies:
- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) improves yield for sterically hindered boronic acids.
- Solvent choice: Dioxane/water mixtures enhance coupling efficiency.
- Temperature control: Reactions are typically heated to 100–120°C for 12–24 hours to achieve >70% yield .
Basic: What spectroscopic and analytical techniques validate the structure and purity of this compound?
Answer:
- 1H NMR (400 MHz, DMSO-d₆): Key peaks include aromatic protons (δ 7.2–8.5 ppm), isopropyl methyl groups (δ 1.2–1.3 ppm, doublet), and pyrimidine protons (δ 6.3–6.5 ppm) .
- HRMS (ESI): Accurate mass confirmation with <2 ppm error (e.g., [M+H]+ calculated for C₂₈H₂₉N₅: 444.2453; observed: 444.2451) .
- HPLC-PDA: Purity >95% using a C18 column (acetonitrile/water gradient) .
Basic: What preliminary biological activities have been reported for pyrazolo[1,5-a]pyrimidin-7-amine derivatives?
Answer:
- Antimicrobial activity: Analogues with 4-isopropylphenyl groups show MIC values of 0.5–2 µg/mL against Mycobacterium tuberculosis .
- Enzyme inhibition: Trifluoromethyl-substituted derivatives inhibit kinases (e.g., CDK2) with IC₅₀ values <100 nM .
- Anticancer potential: Pyrazolo[1,5-a]pyrimidines induce apoptosis in HeLa cells via caspase-3 activation .
Advanced: How do substituent variations at the 2-, 3-, and 5-positions influence bioactivity?
Answer:
Structure–activity relationship (SAR) studies reveal:
Methodological note: SAR is evaluated using iterative synthesis, crystallography, and molecular dynamics simulations .
Advanced: How can researchers resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?
Answer: Contradictions arise from:
- Assay variability: Differences in cell lines (e.g., HCT116 vs. HeLa) or enzyme isoforms.
- Solubility artifacts: Poor aqueous solubility may lead to false negatives. Use DMSO stocks <0.1% .
- Metabolic stability: Hepatic microsome assays (e.g., mouse vs. human) reveal species-specific degradation .
Resolution strategy:
- Standardize protocols: Follow NIH/WHO guidelines for dose–response assays.
- Orthogonal validation: Confirm activity via SPR (binding affinity) and CRISPR-Cas9 (target knockout) .
Advanced: What computational methods predict the compound’s binding mode and pharmacokinetics?
Answer:
- Docking (AutoDock Vina): Models interactions with CRF1 receptors (Glide score ≤ -8.0) .
- MD simulations (GROMACS): Predicts stability of ligand–target complexes over 100 ns trajectories .
- ADMET prediction (SwissADME): Forecasts moderate bioavailability (F = 40–60%) and blood–brain barrier penetration (logBB = 0.3) .
Validation: Compare computational results with SPR (KD = 10–100 nM) and in vivo PK studies (t₁/₂ = 4–6 hours in mice) .
Advanced: How is the compound’s metabolic stability assessed, and what are common metabolic pathways?
Answer:
- In vitro assays: Incubate with liver microsomes (human/mouse) and quantify parent compound via LC-MS/MS .
- Major pathways:
- Oxidation: CYP3A4-mediated hydroxylation at the isopropyl group.
- Glucuronidation: Phase II conjugation at the amine group.
- Metabolite identification: Use HRMS/MS (e.g., m/z 460 → 444 for dealkylation) .
Advanced: What strategies mitigate off-target effects in kinase inhibition studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
